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molecular formula C14H11BrN2 B8389472 2-Phenyl-3-methyl-6-bromoimidazo[1,2-a]pyridine

2-Phenyl-3-methyl-6-bromoimidazo[1,2-a]pyridine

Cat. No. B8389472
M. Wt: 287.15 g/mol
InChI Key: ATDVGWCZKLVJMM-UHFFFAOYSA-N
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Patent
US08507520B2

Procedure details

In a 100 ml round-bottomed flask, 865 mg of 2-amino-5-bromopyridine are dissolved in 25 ml of acetone, then 1.06 g of 2-bromo-1-phenyl-1-propanone are added and the mixture is heated at the reflux of the solvent for 57 hours. The reaction mixture is allowed to cool and then the precipitate is recovered by filtration, washed with diethyl ether and dried under reduced pressure. 350 mg of compound are obtained.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
865 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][N:14]=1>CC(C)=O>[Br:19][C:16]1[CH:17]=[CH:18][C:13]2[N:14]([C:2]([CH3:11])=[C:3]([C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:12]=2)[CH:15]=1

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)C
Step Two
Name
Quantity
865 mg
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at the
TEMPERATURE
Type
TEMPERATURE
Details
reflux of the solvent for 57 hours
Duration
57 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the precipitate is recovered by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=C(N2)C2=CC=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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